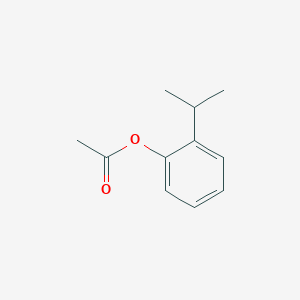
2-Isopropyl-phenyl acetate
Descripción general
Descripción
2-Isopropyl-phenyl acetate, also known as this compound, is a useful research compound. Its molecular formula is C11H14O2 and its molecular weight is 178.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 404392. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Scientific Research Applications
1. Chemical Synthesis
- Intermediate in Organic Synthesis : 2-Isopropyl-phenyl acetate is utilized as an intermediate in the synthesis of various organic compounds. Its structure allows for further chemical modifications, making it a valuable building block in organic chemistry .
- Reagent in Reactions : The compound can act as a reagent in reactions involving acetic acid derivatives, contributing to the formation of more complex molecules .
2. Biological Studies
- Metabolic Studies : Research has shown that this compound can be involved in metabolic pathways, which can be studied using biochemical assays. Its behavior in biological systems helps researchers understand its potential effects on living organisms .
- Toxicological Assessments : Given its chemical properties, studies have been conducted to assess the toxicity and environmental impact of this compound, particularly in relation to its hydrolysis and degradation products .
Industrial Applications
1. Flavor and Fragrance Industry
- Flavoring Agent : Due to its pleasant floral scent and honey-like flavor, this compound is widely used as a flavoring agent in food products. It enhances the sensory profile of various consumables .
- Fragrance Component : This compound is also employed in perfumes and scented products, where it contributes to the overall fragrance profile. Its stability and volatility make it suitable for use in various formulations .
2. Cosmetic Products
- Cosmetic Formulations : The compound is incorporated into cosmetic products for its aromatic properties. It serves not only as a fragrance but also as a solvent for other ingredients, enhancing product performance and user experience .
Case Studies
Propiedades
Número CAS |
1608-68-0 |
|---|---|
Fórmula molecular |
C11H14O2 |
Peso molecular |
178.23 g/mol |
Nombre IUPAC |
(2-propan-2-ylphenyl) acetate |
InChI |
InChI=1S/C11H14O2/c1-8(2)10-6-4-5-7-11(10)13-9(3)12/h4-8H,1-3H3 |
Clave InChI |
ILKITZBHQBDKCB-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=CC=C1OC(=O)C |
SMILES canónico |
CC(C)C1=CC=CC=C1OC(=O)C |
Key on ui other cas no. |
1608-68-0 |
Sinónimos |
Acetic acid o-isopropylphenyl ester |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













